Fmoc-N-Me-Arg(Pbf)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

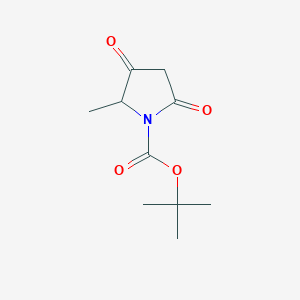

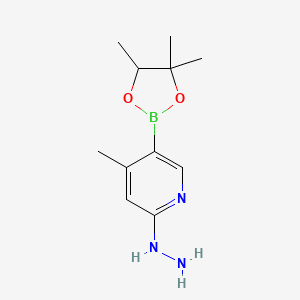

Fmoc-N-Me-Arg(Pbf)-OH is a derivative used for the introduction of N-α-methyl-arginine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . It has a molar mass of 662.80 g/mol .

Synthesis Analysis

The synthesis of this compound involves the use of any standard activation method . The Pbf protecting group can be easily cleaved during the trifluoroacetic acid (TFA)-mediated cleavage reaction .

Molecular Structure Analysis

The Hill formula for this compound is C₃₅H₄₂N₄O₇S₇ . The structure formula can be found on the product page .

Chemical Reactions Analysis

The poor performance of this compound in peptide chain growth is attributed to the formation of a fully inactive δ-lactam, which often results in a reduction in yield and the concomitant formation of the corresponding des-Arg peptides .

Physical And Chemical Properties Analysis

This compound appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .

科学研究应用

固相肽合成 (SPPS) 的改进: De la Torre 等人 (2020) 探索了使用 N-丁基吡咯烷酮 (NBP) 作为溶剂,将 Fmoc-Arg(Pbf)-OH 纳入 SPPS。他们制定了一项策略,以提高 SPPS 的性能,特别是使用这种方法进行肽的工业制备 (De la Torre 等人,2020)。

Pbf 保护精氨酸酸的合成: Cupido 等人 (2005) 证明了 NO 作为临时胍基保护基团在 Pbf 保护精氨酸酸(Fmoc-SPPS 的一个构建模块)合成中的效率。他们使用大量亚硝化剂获得了高产率 (Cupido 等人,2005)。

改进的合成方法: 洪永玉 (2006) 研究了 Fmoc-Arg(Pbf)-OH 的合成,发现添加相转移催化剂四乙基溴化铵 (TEBA) 提高了反应效率和产率 (洪永玉,2006)。

微波辐射技术: 沈树宝 (2012、2009) 探索了微波辐射在肽固相合成中的应用,例如包括 Fmoc-Arg(Pbf)-OH 的亮丙瑞林。该技术提高了偶联反应的产率和效率 (沈树宝,2012),(沈树宝,2009)。

Fmoc-氨基酸中的杂质识别: Hlebowicz 等人 (2008) 发现 Fmoc-氨基酸(包括 Fmoc-Arg(Pbf)-OH)中的 β-Ala 污染是肽药物制剂制造中的一个普遍问题。他们与供应商合作,引入了新的规范来限制这些杂质 (Hlebowicz 等人,2008)。

固相合成条件的优化: Roodbeen 等人 (2012) 对固相合成 N-甲基化肽中的微波加热进行了研究。他们发现,Fmoc-Arg(Pbf)-OH 在室温下的掺入率较高,突出了温度对合成效率的影响 (Roodbeen 等人,2012)。

在抗肿瘤肽合成中的应用: 平凯 O. (2007) 探索了使用 Fmoc-SPPS 合成抗肿瘤肽 AP-9。他们优化了涉及 Fmoc-Arg(Pbf)-OH 的偶联反应条件,获得了 80.2% 的高产率 (平凯 O.,2007)。

阿尔茨海默病 Aβ-淀粉样肽的合成: Milton 等人 (1997) 描述了在阿尔茨海默病 Aβ-淀粉样肽的合成中使用 Fmoc-氨基酰氟化物(包括 Fmoc-Arg(Pbf)-OH),展示了产率和纯度的提高 (Milton 等人,1997)。

作用机制

Target of Action

Fmoc-N-Me-Arg(Pbf)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide sequences that it is incorporated into during synthesis . These peptide sequences can vary widely, depending on the specific application or research focus .

Mode of Action

The compound interacts with its targets through the process of peptide synthesis . During this process, this compound is incorporated into the growing peptide chain, contributing its unique chemical structure to the final peptide product . This results in changes to the peptide’s overall structure and function, depending on the specific location and context of the this compound within the peptide sequence .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific peptide sequences it is incorporated into . As a building block in peptide synthesis, this compound can influence a wide range of biochemical pathways through its role in the creation of bioactive peptides . These peptides can interact with various biological targets, influencing cellular signaling, enzymatic activity, and other biochemical processes .

Pharmacokinetics

As a compound used in peptide synthesis, its pharmacokinetic properties would be largely determined by the specific peptide it is incorporated into . The bioavailability of the resulting peptide would also depend on factors such as its size, charge, hydrophobicity, and the presence of any additional modifications .

Result of Action

The molecular and cellular effects of this compound’s action are determined by the specific peptide sequences it is incorporated into . These peptides can have a wide range of effects, from influencing cellular signaling pathways to modulating the activity of enzymes or other proteins . The specific effects would depend on the peptide’s structure, function, and its interactions with other molecules in the cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the peptide synthesis process and the stability of the resulting peptides . Additionally, the biological environment in which the peptides act (such as the presence of specific enzymes or cellular structures) can also influence their efficacy .

未来方向

属性

IUPAC Name |

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)38-33(36)37-17-11-16-29(32(40)41)39(6)34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,40,41)(H3,36,37,38)/t29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGKXARLCPKZHJ-LJAQVGFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N4O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

913733-27-4 |

Source

|

| Record name | Fmoc-N-Me-Arg(Pbf)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

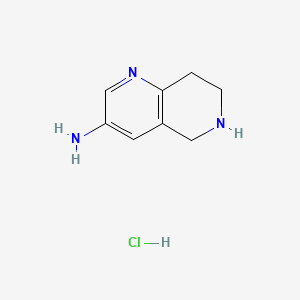

![1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride](/img/structure/B566931.png)

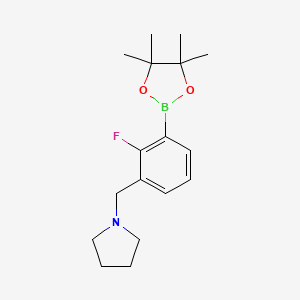

![Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy](/img/structure/B566941.png)